molecular formula C19H21ClN2S B8605466 2-(2-Dimethylaminoethylthio)-3-phenylquinoline hydrochloride CAS No. 85273-96-7

2-(2-Dimethylaminoethylthio)-3-phenylquinoline hydrochloride

Cat. No. B8605466
M. Wt: 344.9 g/mol
InChI Key: XMRXKCIELMKQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04435405

Procedure details

2-Dimethylaminoethanethiol hydrochloride (58.40 g. of 80% w/w) was added to a suspension of sodium hydride (31.68 g. of a 50% w/w dispersion in mineral oil) in dimethylformamide (500 ml.) at 0° to 5°. When all the hydrogen had evolved, a solution of 2-chloro-3-phenylquinoline (72.70 g.) in dimethylformamide (100 ml.) was added and the mixture stirred and heated at 75° for 5 hr. The reaction mixture was then poured into ice water (4000 ml.) and extracted with ethyl acetate (6×500 ml.). The ethyl acetate extract was washed succesively with water (1000 ml.) and saturated brine (1000 ml.), and then dried (MgSO4). The ethyl acetate solution was evaporated and the residual oil was chromatographed on basic alumina (1200 g.; Brockmann Grade III), eluted with increasing concentrations of chloroform in petroleum ether. The elutate obtained with 10% v/v chloroform in petroleum ether was evaporated. The residual solid was dissolved in ethanol (800 ml.) and treated with concentrated hydrochloric acid (25.2 ml.). The ethanol was evaporated, and the oily residue was azeotroped with toluene. The solid obtained was recrystallised from ethanol-diethyl ether and was then washed with a small volume of cold acetone. The mixture was filtered and there was obtained as the solid residue 2-(2-dimethylaminoethylthio)-3-phenylquinoline hydrochloride, m.p. 195°-8° C.
Quantity
58.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
72.7 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
4000 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH3:7])[CH2:4][CH2:5][SH:6].[H-].[Na+].[H][H].[Cl:12][C:13]1[C:22]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]=1>CN(C)C=O>[ClH:12].[CH3:2][N:3]([CH3:7])[CH2:4][CH2:5][S:6][C:13]1[C:22]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]=1 |f:0.1,2.3,7.8|

Inputs

Step One
Name
Quantity
58.4 g
Type
reactant
Smiles
Cl.CN(CCS)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
72.7 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
ice water
Quantity
4000 mL
Type
reactant
Smiles
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° to 5°
TEMPERATURE
Type
TEMPERATURE
Details
heated at 75° for 5 hr
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (6×500 ml.)
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
was washed succesively with water (1000 ml.) and saturated brine (1000 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residual oil was chromatographed on basic alumina (1200 g.; Brockmann Grade III)
WASH
Type
WASH
Details
eluted
TEMPERATURE
Type
TEMPERATURE
Details
with increasing concentrations of chloroform in petroleum ether
CUSTOM
Type
CUSTOM
Details
The elutate obtained with 10% v/v chloroform in petroleum ether
CUSTOM
Type
CUSTOM
Details
was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residual solid was dissolved in ethanol (800 ml.)
ADDITION
Type
ADDITION
Details
treated with concentrated hydrochloric acid (25.2 ml.)
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated
CUSTOM
Type
CUSTOM
Details
the oily residue was azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethanol-diethyl ether
WASH
Type
WASH
Details
was then washed with a small volume of cold acetone
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(CCSC1=NC2=CC=CC=C2C=C1C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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